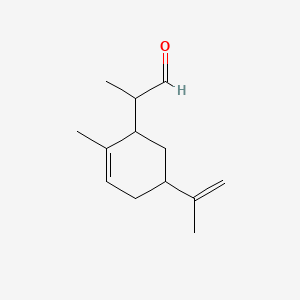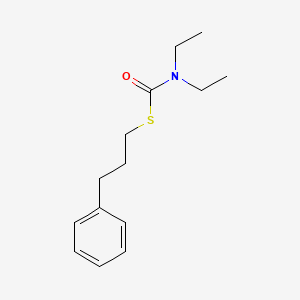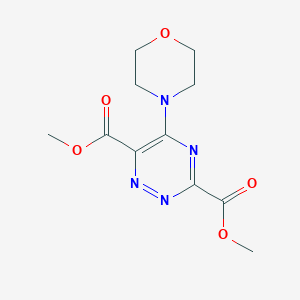
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride is a synthetic organic compound that belongs to the imidazoline class of chemicals Imidazolines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3,5,6-tetramethylbenzyl, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This step introduces a bromine atom at the para position of the benzyl group.
Imidazoline Formation: The brominated benzyl compound is then reacted with imidazole under basic conditions to form the imidazoline ring. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization reaction.
Hydrochloride Formation: The final step involves the conversion of the imidazoline compound to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazoline ring can lead to the formation of imidazolidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of hydroxyl or carbonyl-substituted derivatives.
Reduction: Formation of imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated benzyl group and imidazoline ring can interact with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
- 2-(4-Fluoro-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
- 2-(4-Methyl-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
Uniqueness
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The multiple methyl substitutions also contribute to its distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
72649-97-9 |
|---|---|
Molekularformel |
C14H20BrClN2 |
Molekulargewicht |
331.68 g/mol |
IUPAC-Name |
2-[(4-bromo-2,3,5,6-tetramethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H19BrN2.ClH/c1-8-10(3)14(15)11(4)9(2)12(8)7-13-16-5-6-17-13;/h5-7H2,1-4H3,(H,16,17);1H |
InChI-Schlüssel |
PCZVEQQPUIGWCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CC2=NCCN2)C)C)Br)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


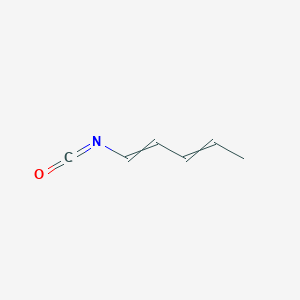
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)

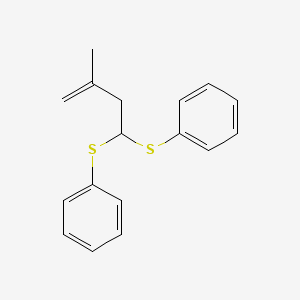

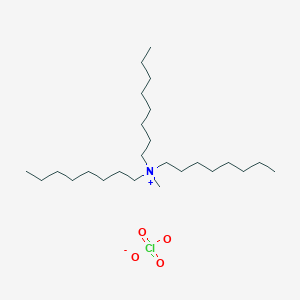
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
